REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].ClC1C=CC(C[C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH2:14][CH2:15][CH:16]3[C:21]#N)=CC=1.[OH2:25]>>[CH:16]1([C:21]([OH:2])=[O:25])[C:17]2[C:13](=[CH:12][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
4-(p-chlorobenzyl)indan-1-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2=C3CCC(C3=CC=C2)C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal solution is washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with a 5 % aqueous solution of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
the resultant precipitate is extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].ClC1C=CC(C[C:12]2[CH:20]=[CH:19][CH:18]=[C:17]3[C:13]=2[CH2:14][CH2:15][CH:16]3[C:21]#N)=CC=1.[OH2:25]>>[CH:16]1([C:21]([OH:2])=[O:25])[C:17]2[C:13](=[CH:12][CH:20]=[CH:19][CH:18]=2)[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
4-(p-chlorobenzyl)indan-1-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2=C3CCC(C3=CC=C2)C#N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal solution is washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with a 5 % aqueous solution of potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
the resultant precipitate is extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |